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Compound of Interest

Compound Name: N-Cyano-N,O-dimethylisourea

Cat. No.: B15246568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR)

characterization of N-Cyano-N,O-dimethylisourea and its derivatives. Due to the limited

availability of public domain experimental data for this specific compound, this document

presents a detailed, hypothetical NMR analysis based on established principles and data from

structurally related molecules. This guide serves as a valuable resource for researchers in the

fields of medicinal chemistry, organic synthesis, and drug development by offering expected

spectral data, detailed experimental protocols for characterization, and a comparison with

alternative analytical techniques.

Introduction
N-Cyano-N,O-dimethylisourea is a small organic molecule with potential applications in

medicinal chemistry and as a building block in organic synthesis. Its structure combines a

cyano group, an isourea backbone, and two methyl groups in distinct chemical environments

(N-methyl and O-methyl). NMR spectroscopy is an indispensable tool for the structural

elucidation and purity assessment of such compounds. This guide will focus on the expected

¹H and ¹³C NMR spectral data for N-Cyano-N,O-dimethylisourea.
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The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-Cyano-
N,O-dimethylisourea. These predictions are based on typical chemical shift ranges for similar

functional groups.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for N-Cyano-N,O-dimethylisourea

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

N-CH₃ 3.0 - 3.4 Singlet 3H

O-CH₃ 3.8 - 4.2 Singlet 3H

Table 2: Predicted ¹³C NMR Data for N-Cyano-N,O-dimethylisourea

Carbon Predicted Chemical Shift (δ, ppm)

CN 115 - 120

N-CH₃ 30 - 35

O-CH₃ 55 - 60

C=N (Isourea) 150 - 160

Experimental Protocols
This section outlines the methodologies for the synthesis and NMR characterization of N-
Cyano-N,O-dimethylisourea.

Synthesis of N-Cyano-N,O-dimethylisourea

A plausible synthetic route to N-Cyano-N,O-dimethylisourea could involve the reaction of O-

methylisourea with a cyanogen halide, followed by N-methylation. A general procedure is

outlined below:

Cyanation of O-Methylisourea: O-Methylisourea hydrochloride or sulfate salt is neutralized

with a suitable base (e.g., sodium hydroxide or potassium carbonate) in an appropriate

solvent like methanol or acetonitrile. The resulting free O-methylisourea is then reacted with
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a cyanating agent such as cyanogen bromide at a controlled temperature (e.g., 0-10 °C).

The reaction progress is monitored by Thin Layer Chromatography (TLC).

N-methylation: Upon completion of the cyanation reaction, a methylating agent, such as

methyl iodide or dimethyl sulfate, is added to the reaction mixture along with a base (e.g.,

potassium carbonate) to facilitate the methylation of the nitrogen atom. The reaction is

typically stirred at room temperature until completion.

Work-up and Purification: The reaction mixture is then subjected to a standard aqueous

work-up to remove inorganic salts. The organic layer is dried over an anhydrous salt (e.g.,

Na₂SO₄) and the solvent is removed under reduced pressure. The crude product is purified

by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl

acetate/hexane mixture) to yield pure N-Cyano-N,O-dimethylisourea.

NMR Sample Preparation and Data Acquisition

Sample Preparation: Approximately 5-10 mg of the purified N-Cyano-N,O-dimethylisourea
is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ =

0.00 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR

spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are

accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer,

typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to

obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a

larger number of scans (e.g., 1024 to 4096) are generally required due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Visualization of Key Information
The following diagrams illustrate the molecular structure and a general workflow for NMR

characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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